4,5-Dinitroquinoline 1-oxide
Overview
Description
4,5-Dinitroquinoline 1-oxide is a chemical compound with the molecular formula C₉H₅N₃O₅ and a molecular weight of 235.15 g/mol . It is a derivative of quinoline, characterized by the presence of two nitro groups at the 4 and 5 positions and an oxide group at the 1 position. This compound is known for its applications in various scientific research fields, particularly in the study of DNA damage and repair mechanisms.
Preparation Methods
The synthesis of 4,5-Dinitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method is the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the desired positions . The reaction conditions often require careful control of temperature and concentration to achieve high yields and purity. Industrial production methods may involve similar nitration processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4,5-Dinitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dinitroquinoline 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The primary mechanism by which 4,5-Dinitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon metabolic activation, the compound forms reactive intermediates that covalently bind to DNA, leading to mutations and DNA damage . This process is often mediated by the generation of reactive oxygen species, which further contribute to oxidative stress and cellular damage . The molecular targets include guanine and adenine residues in DNA, and the pathways involved are primarily related to DNA repair and cellular stress responses.
Comparison with Similar Compounds
4,5-Dinitroquinoline 1-oxide can be compared with other quinoline derivatives such as 4-Nitroquinoline 1-oxide and isoquinoline:
4-Nitroquinoline 1-oxide: Similar in structure but with a single nitro group at the 4 position.
Isoquinoline: A structural isomer of quinoline, differing in the position of the nitrogen atom.
The uniqueness of this compound lies in its dual nitro groups and the oxide group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,5-dinitro-1-oxidoquinolin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEAOAHNLWAJGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167365 | |
Record name | Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16238-73-6 | |
Record name | Quinoline, 4,5-dinitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016238736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dinitroquinoline 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dinitroquinoline 1-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMS537S566 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.